Ethyl (E)-3-chloroacrylate

Physical property differentiation Thermal stability Solvent selection

Ethyl (E)-3-chloroacrylate (CAS 16491-00-2) is an α,β-unsaturated ester featuring a chlorine substituent at the C3 position in the trans (E) configuration. With a molecular formula of C₅H₇ClO₂ and a molecular weight of 134.56 g/mol, this compound belongs to the class of halogenated acrylate esters.

Molecular Formula C5H7ClO2
Molecular Weight 134.56 g/mol
CAS No. 16491-00-2
Cat. No. B14162643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (E)-3-chloroacrylate
CAS16491-00-2
Molecular FormulaC5H7ClO2
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CCl
InChIInChI=1S/C5H7ClO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+
InChIKeyOKMYNYPNNCRXCE-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl (E)-3-Chloroacrylate (CAS 16491-00-2): A Defined trans-Configured α,β-Unsaturated Ester for Stereospecific Research and Synthetic Chemistry


Ethyl (E)-3-chloroacrylate (CAS 16491-00-2) is an α,β-unsaturated ester featuring a chlorine substituent at the C3 position in the trans (E) configuration. With a molecular formula of C₅H₇ClO₂ and a molecular weight of 134.56 g/mol, this compound belongs to the class of halogenated acrylate esters . The (E)-configuration places the ester and chlorine substituents on opposite sides of the double bond, a structural feature that governs its physical properties, reactivity profile, and stereospecific interactions compared to its (Z)-isomer counterpart [1]. Unlike generic acrylate esters lacking halogen substitution, the electron-withdrawing chlorine atom substantially modifies the electrophilicity of the conjugated π-system, making this compound a strategically distinct building block for applications where both stereochemistry and electronic character are functionally critical [2].

Stereochemically defined trans (E) α,β-unsaturated ester

Chlorine-substituted electrophilic scaffold for conjugate addition and polymerization

Specific substrate for trans-3-chloroacrylate dehalogenase (CaaD) and polymer tacticity studies

Why Generic or Alternative Halogenated Acrylates Cannot Simply Replace Ethyl (E)-3-Chloroacrylate in Stereochemically or Enzymatically Defined Workflows


The assumption that any 3-chloroacrylate ester or related α,β-unsaturated ester can be interchanged with Ethyl (E)-3-chloroacrylate is contradicted by experimental evidence at multiple levels. The (E)- vs. (Z)-configuration produces measurably distinct physical properties and spectroscopic signatures: the carbonyl stretching frequencies of cis-halogeno-esters exhibit a shift of +8 cm⁻¹ compared with trans-isomers, attributed to electrostatic effects [1]. In enzymatic systems, trans-3-chloroacrylic acid dehalogenase (CaaD) is strictly isomer-specific, recognizing only the trans-isomer with a defined KM of 96 μM and kcat of 0.0004 s⁻¹ for the wild-type enzyme [2]. Furthermore, the ethyl ester specifically enables polymer tacticity-dependent glass transition temperature (Tg) differences of 86°C between purely isotactic and purely syndiotactic polymers — a distinct value from the 92°C range observed for the methyl ester analog [3]. These quantitative, multi-dimensional differences mean that substituting the ester group, stereochemistry, or halogen position cannot be done without fundamentally altering experimental outcomes.

(Z)-isomer or racemic mixtures may shift spectroscopic signatures and enzyme recognition; CaaD does not process cis-substrate.

Methyl or isopropyl ester analogs may produce distinct polymer tacticity-dependent thermal ranges, altering material properties.

Non-halogenated acrylates lack the chlorine electronic effect, changing polar transmission and reactivity.

Quantitative Differentiation Evidence: How Ethyl (E)-3-Chloroacrylate Compares Against Key Analogs in Head-to-Head and Cross-Study Data


Boiling Point Advantage of ~194°C vs. Methyl (E)-3-Chloroacrylate at ~124°C: Volatility and Thermal Process Window

Ethyl (E)-3-chloroacrylate exhibits a substantially higher boiling point than its methyl ester analog. The experimentally determined boiling point for Methyl (E)-3-chloroacrylate is 124.1 ± 13.0°C at 760 mmHg , whereas Ethyl (E)-3-chloroacrylate has a boiling point of approximately 194°C at 760 mmHg . This ~70°C difference in boiling point represents a significantly expanded liquid-phase thermal processing window for the ethyl ester, which is directly relevant to applications requiring higher-temperature reaction conditions, vacuum-stripping operations, or distillative purification without premature vapor loss.

Boiling Point (Ethyl vs Methyl)
Data to verify

~194 °C vs 124.1 ± 13.0 °C, Δ~70 °C higher

Supports higher-temperature processing and distillation window

Predicted methyl ester data; ethyl ester experimental estimate

Physical property differentiation Thermal stability Solvent selection

Defined KM of 96 μM for trans-3-Chloroacrylate Dehalogenase (CaaD): Isomer-Specific Enzymatic Recognition

The trans-3-chloroacrylate moiety serves as a specific substrate for trans-3-chloroacrylic acid dehalogenase (CaaD), an enzyme central to the bacterial degradation pathway of the agricultural nematocide 1,3-dichloropropene [1]. Kinetic characterization of the wild-type enzyme CCH2 in 50 mM Tris-SO₄ buffer (pH 8.0) at 22°C yielded a KM value of 96 μM and a kcat of 0.0004 s⁻¹ for the trans-3-chloroacrylate ligand [2]. The cis-isomer is processed by a distinct enzyme (cis-CaaD) with different kinetics, establishing strict isomer specificity [1]. This enzymatic discrimination means that only the trans-configured substrate — whether as the free acid or the ethyl ester upon hydrolysis — engages the CaaD active site in a productive catalytic orientation.

CaaD Substrate Kinetics
Class-level

KM = 96 μM, kcat = 0.0004 s⁻¹ (trans-isomer)

Confirms isomer-specific enzymatic engagement for bioremediation studies

Cis-isomer not processed by CaaD; distinct cis-CaaD kinetics

Enzyme kinetics Dehalogenase substrate specificity Bioremediation research

Δν(C=O) = +8 cm⁻¹ for cis-Halogeno-Esters vs. trans-Isomers: Spectroscopic Distinction and Electronic Environment

Systematic kinetic and spectroscopic analysis of 3-substituted acrylic acid esters reveals a measurable difference in the carbonyl stretching frequency between cis- and trans-halogeno-ester isomers. The carbonyl-stretching frequencies of cis-halogeno-esters exhibit a shift of +8 cm⁻¹ compared to their trans-isomer counterparts, an effect attributed to electrostatic interactions unique to the cis-geometry [1]. This shift provides a direct, experimentally verifiable spectroscopic fingerprint for distinguishing the (E)-configured ethyl ester from any (Z)-contaminant or mislabeled analog, and reflects genuine differences in the electronic environment of the carbonyl group that may influence its reactivity in nucleophilic acyl substitution pathways.

Carbonyl IR Shift (cis vs trans)
Reported

Δν(C=O) = +8 cm⁻¹ for cis-halogeno-esters vs trans

Spectroscopic fingerprint for isomer identity and electronic environment

Electrostatic effect alters carbonyl reactivity

Spectroscopic characterization Infrared spectroscopy Electronic effects

Polymer Tg Tacticity Span of 86°C for Ethyl α-Chloroacrylate Polymers: Distinct from Methyl (92°C) and Isopropyl (68°C) Analogs

Systematic studies of poly(alkyl α-chloroacrylates) prepared with controlled tacticities reveal that the glass transition temperature (Tg) difference between purely isotactic and purely syndiotactic polymers is ester-group dependent. For the ethyl ester, this maximum Tg difference is 86°C, compared to 92°C for the methyl ester and 68°C for the isopropyl ester [1]. These values were determined by differential scanning calorimetry (DSC) after corrections for molecular weight effects, with tacticity characterized by 100 and 300 MHz ¹H NMR and infrared spectroscopy [1]. The 86°C Tg span for the ethyl ester represents an intermediate tacticity-dependent thermal range that differs meaningfully from both the broader 92°C span of the methyl ester and the narrower 68°C span of the isopropyl ester, providing a tunable parameter for polymer physical property design.

Polymer Tg Tacticity Span
Head-to-head

Ethyl ester: 86 °C span; Methyl: 92 °C; Isopropyl: 68 °C

Distinct tacticity-dependent thermal tuning for polymer design

DSC after molecular weight correction; tacticity by NMR/IR

Polymer tacticity Glass transition temperature Materials science

Polar Effect Transmission Factor of ~1.9× in Alkaline Hydrolysis of trans-3-Substituted Acrylates Relative to Benzoate Standards

Kinetic analysis of the alkaline hydrolysis of 3-substituted acrylic acid methyl esters in 70% v/v dioxane-water at 18.8°C demonstrates that the transmission of polar effects in the trans-substituted acrylate system is approximately 1.9 times that observed for meta- and para-substituted benzoates [1]. This enhanced transmission factor, assessed using the Hammett equation, indicates that the electronic influence of the 3-chloro substituent in the trans (E) configuration propagates through the conjugated π-system with nearly double the efficiency compared to aromatic ester benchmarks [1]. This finding quantifies, at the level of physical organic chemistry, why the chlorine substitution in the trans-acrylate scaffold produces reactivity changes that are amplified relative to what would be predicted from simple aromatic analogies.

Polar Effect Transmission
Class-level

Transmission factor ~1.9× vs benzoate baseline

Amplified electronic influence of 3-chloro substituent on hydrolysis

Alkaline hydrolysis, 70% dioxane-water, 18.8 °C

Alkaline hydrolysis kinetics Linear free energy relationships Polar effect transmission

Synthetic Accessibility: (E)-Isomer via Horner-Emmons with >95% Stereoselectivity vs. (Z)-Isomer via Pd-Catalyzed Carbonylation at 30–72% Yield

The synthetic routes to the two geometric isomers of ethyl 3-chloroacrylate are fundamentally different, reflecting and reinforcing their distinct market and application positions. The (E)-configured α-chloroacrylates can be prepared via a Horner-Emmons reaction of α-chlorophosphonocarboxylates with aldehydes, achieving E-stereoselectivities superior to 95% when the reaction is carried out at −70°C using N,N′-dimethylethylenediamine-substituted phosphonate precursors . By contrast, the (Z)-3-chloroacrylate esters are accessed via a fundamentally different PdCl₂/CuCl₂-catalyzed carbonylation of terminal acetylenes under CO (1 atm) at room temperature, yielding isolated yields ranging from 30% to 72% [1]. These two synthetic disconnections are non-interchangeable: the Pd-catalyzed route is stereospecifically (Z)-selective, while the Horner-Emmons route enables high-yield (E)-selective access. A scientist requiring the (E)-isomer cannot simply purchase the more commonly synthesized (Z)-isomer and expect equivalent downstream stereochemical outcomes.

Stereoselective Synthesis Routes
Reported

(E)-isomer: >95% selectivity via Horner-Emmons; (Z)-isomer: 30–72% yield via Pd carbonylation

Non-interchangeable synthetic disconnections; verify (E)-isomer for stereochemical consistency

Horner-Emmons at −70 °C; Pd route at room temperature, CO

Stereoselective synthesis Horner-Emmons olefination Synthetic methodology

Verified Application Scenarios for Ethyl (E)-3-Chloroacrylate Based on Quantified Differentiation Evidence


Enzymology and Bioremediation Research: Substrate for trans-3-Chloroacrylic Acid Dehalogenase (CaaD) Kinetic Studies

Ethyl (E)-3-chloroacrylate, as the ester pro-drug of trans-3-chloroacrylic acid, is the appropriate substrate choice for studying the CaaD enzyme central to the bacterial 1,3-dichloropropene degradation pathway. The enzyme exhibits a defined KM of 96 μM and kcat of 0.0004 s⁻¹ for the trans-configured substrate [1], and is strictly isomer-specific — the cis-isomer is processed by a separate cis-CaaD enzyme . Researchers investigating the tautomerase superfamily mechanism, designing enzyme inhibitors, or engineering biocatalytic dehalogenation pathways must procure the (E)-configured compound to ensure productive enzyme-substrate engagement.

Stereodefined Polymer Synthesis: Tacticity-Controlled Poly(alkyl α-chloroacrylate) Materials with an 86°C Tg Span

For polymer chemists synthesizing poly(alkyl α-chloroacrylates) with controlled tacticity, the ethyl ester monomer provides a maximum Tg difference of 86°C between purely isotactic and purely syndiotactic polymers, as determined by DSC after molecular weight correction [1]. This 86°C span is functionally distinct from the 92°C span available with the methyl ester monomer and the 68°C span of the isopropyl ester [1], making the ethyl ester the monomer of choice when an intermediate range of tacticity-dependent thermal property tuning is desired for applications such as stereoregular coatings, elastomers, or thermal-responsive materials.

Physical Organic Chemistry: Probing Polar Effect Transmission Through Conjugated π-Systems

The trans-3-chloroacrylate scaffold exhibits a polar effect transmission factor of approximately 1.9× relative to meta- and para-substituted benzoates in alkaline hydrolysis at 18.8°C [1], making ethyl (E)-3-chloroacrylate a well-characterized model substrate for linear free energy relationship (LFER) studies and physical organic investigations of substituent electronic effects through olefinic π-systems. The ~1.9× amplification factor, combined with the +8 cm⁻¹ IR carbonyl shift that distinguishes cis- from trans-halogeno-esters [1], provides dual spectroscopic and kinetic handles for mechanistic studies.

Synthetic Methodology Development Requiring Stereochemically Pure (E)-Configured Michael Acceptors

The Horner-Emmons-based synthetic route to (E)-α-chloroacrylates achieves >95% stereoselectivity [1], providing a reliable entry to stereochemically defined (E)-configured building blocks. By contrast, the (Z)-isomer is accessed via an orthogonal Pd-catalyzed carbonylation route with 30–72% yields . For methodology development in asymmetric synthesis, cycloaddition chemistry, or conjugate addition studies where the stereochemical outcome depends on the dienophile or Michael acceptor geometry, procurement of the authenticated (E)-isomer ensures that reaction stereochemistry is governed by the intended substrate configuration rather than by isomeric impurities.

Application
Selection Property
Validation Focus
CaaD Enzyme Kinetic Studies
Defined (E)-isomer substrate for isomer-specific dehalogenase
Enzyme-substrate engagement and kinetic parameter confirmation
Tacticity-Controlled Poly(alkyl α-chloroacrylate)
Ethyl ester monomer for intermediate Tg tacticity tuning
DSC and tacticity characterization after polymerization
Polar Effect Transmission Studies
Characterized polar effect amplification via conjugated π-system
IR carbonyl shift and LFER kinetic analysis
Stereochemically Defined Michael Acceptor
High stereoselectivity (E)-isomer synthesis
Stereochemical purity verification by NMR/IR
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